N-Boc-3-(3-chlorophenoxy)-1-propylamine
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Overview
Description
N-Boc-3-(3-chlorophenoxy)-1-propylamine is a chemical compound that belongs to the class of organic compounds known as phenoxyamines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorophenoxy group, and a propylamine chain. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(3-chlorophenoxy)-1-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 1-bromo-3-chloropropane.
Formation of 3-(3-chlorophenoxy)-1-propylamine: The reaction between 3-chlorophenol and 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate leads to the formation of 3-(3-chlorophenoxy)-1-propylamine.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(3-chlorophenoxy)-1-propylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions include the free amine (after deprotection), substituted phenoxyamines, and various oxidized or reduced derivatives.
Scientific Research Applications
N-Boc-3-(3-chlorophenoxy)-1-propylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-3-(3-chlorophenoxy)-1-propylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-butanone: Used in the production of chiral alcohols and as a precursor in various chemical syntheses.
3-(3-chlorophenoxy)-2-butanone: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
N-Boc-3-(3-chlorophenoxy)-1-propylamine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl N-[3-(3-chlorophenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(17)16-8-5-9-18-12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWVQLESDPNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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